molecular formula C16H25NO3S B6985870 Tert-butyl 5-[[3-(hydroxymethyl)piperidin-1-yl]methyl]thiophene-2-carboxylate

Tert-butyl 5-[[3-(hydroxymethyl)piperidin-1-yl]methyl]thiophene-2-carboxylate

Cat. No.: B6985870
M. Wt: 311.4 g/mol
InChI Key: BXKJONGXRIELLP-UHFFFAOYSA-N
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Description

Tert-butyl 5-[[3-(hydroxymethyl)piperidin-1-yl]methyl]thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene carboxylates. This compound features a thiophene ring, which is a sulfur-containing five-membered aromatic ring, substituted with a tert-butyl ester group and a piperidine moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

tert-butyl 5-[[3-(hydroxymethyl)piperidin-1-yl]methyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-16(2,3)20-15(19)14-7-6-13(21-14)10-17-8-4-5-12(9-17)11-18/h6-7,12,18H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKJONGXRIELLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(S1)CN2CCCC(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-[[3-(hydroxymethyl)piperidin-1-yl]methyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene-2-carboxylate core, followed by the introduction of the piperidine moiety and the tert-butyl ester group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The reaction parameters are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-[[3-(hydroxymethyl)piperidin-1-yl]methyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl or aldehyde group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Tert-butyl 5-[[3-(hydroxymethyl)piperidin-1-yl]methyl]thiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific chemical and physical properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 5-[[3-(hydroxymethyl)piperidin-1-yl]methyl]thiophene-2-carboxylate exerts its effects depends on its interaction with molecular targets. The piperidine moiety can interact with receptors or enzymes, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function. The overall effect is determined by the specific molecular pathways involved in the biological system under study.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: Similar in structure but contains a bromine atom and a pyridine ring instead of a thiophene ring.

    Tert-butyl (3-hydroxypropyl)carbamate: Contains a similar tert-butyl ester group but lacks the thiophene and piperidine moieties.

Uniqueness

Tert-butyl 5-[[3-(hydroxymethyl)piperidin-1-yl]methyl]thiophene-2-carboxylate is unique due to the combination of its thiophene ring, piperidine moiety, and tert-butyl ester group. This unique structure imparts specific chemical reactivity and biological activity, making it distinct from other similar compounds.

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